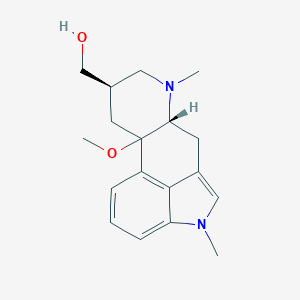
2-Bromo-3,5,5-trimethylcyclohex-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3,5,5-trimethylcyclohex-2-EN-1-one is an organic compound with the molecular formula C9H13BrO It is a derivative of cyclohexenone, characterized by the presence of a bromine atom at the second position and three methyl groups at the 3, 5, and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-3,5,5-trimethylcyclohex-2-EN-1-one can be synthesized through several methods. One common approach involves the bromination of 3,5,5-trimethylcyclohex-2-EN-1-one. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include the use of automated systems for precise control of reaction conditions such as temperature, pressure, and reactant concentrations. The final product is typically subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3,5,5-trimethylcyclohex-2-EN-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amines (NH2), or thiols (SH).
Reduction Reactions: The compound can be reduced to 3,5,5-trimethylcyclohex-2-EN-1-one using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Common Reagents and Conditions
Bromination: Bromine (Br2) in carbon tetrachloride (CCl4) or chloroform (CHCl3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products Formed
Substitution: 3,5,5-trimethylcyclohex-2-EN-1-ol, 3,5,5-trimethylcyclohex-2-EN-1-amine.
Reduction: 3,5,5-trimethylcyclohex-2-EN-1-one.
Oxidation: Carboxylic acids, depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Bromo-3,5,5-trimethylcyclohex-2-EN-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Bromo-3,5,5-trimethylcyclohex-2-EN-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclohexenone ring structure allow the compound to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5,5-Trimethylcyclohex-2-EN-1-one: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-3,5,5-trimethylcyclohexanone: Similar structure but lacks the double bond in the cyclohexenone ring, affecting its reactivity and applications.
2-Hydroxy-3,5,5-trimethylcyclohex-2-EN-1-one: Contains a hydroxyl group instead of a bromine atom, leading to different chemical properties and reactivity
Uniqueness
2-Bromo-3,5,5-trimethylcyclohex-2-EN-1-one is unique due to the presence of both the bromine atom and the cyclohexenone ring structure. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial processes .
Propriétés
IUPAC Name |
2-bromo-3,5,5-trimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO/c1-6-4-9(2,3)5-7(11)8(6)10/h4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOICURBBVVICD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC(C1)(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556423 |
Source


|
| Record name | 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117910-76-6 |
Source


|
| Record name | 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile,8-methyl-4-methylene-2-oxo-,exo-(9CI)](/img/structure/B47048.png)



![6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol](/img/structure/B47059.png)

![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidate](/img/structure/B47062.png)





![2-{[(4-Methylpentyl)oxy]carbonyl}benzoate](/img/structure/B47074.png)

